
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a nitrovinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a condensation reaction between an aldehyde and a nitroalkane. For instance, the reaction between 3-methoxy-4-methylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or an amino acid catalyst can yield the desired nitrovinylbenzene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological potential, particularly as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene, particularly in its antimicrobial activity, involves the interaction of the nitro group with microbial cells. The nitro group can undergo reduction within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes . This results in the inhibition of microbial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethoxy-5-(2-nitrovinyl)benzene: Similar structure with additional methoxy groups, used in materials science.
3-Nitro-2-phenylchroman-4-ol: A nitro compound with a chroman structure, studied for its antimicrobial properties.
3-Nitro-2-(4-chlorophenyl)-2H-chromene: Another nitro compound with a chromene structure, also investigated for antimicrobial activity.
Uniqueness
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-methoxy-3-methyl-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3/b4-3+ |
Clave InChI |
YNVDUNSZIXLWIE-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC)/C=C/[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC(=C1)OC)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


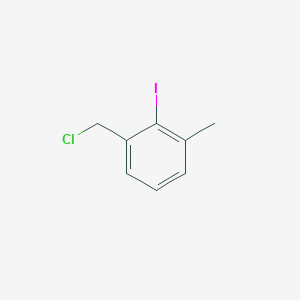
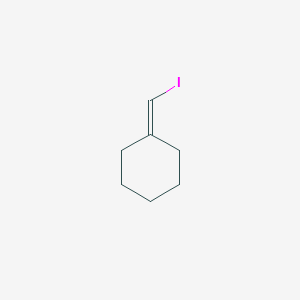
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
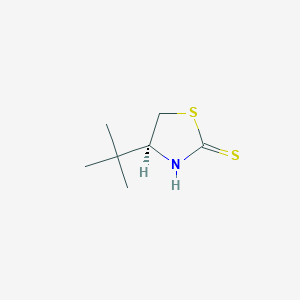
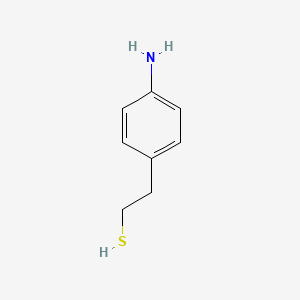


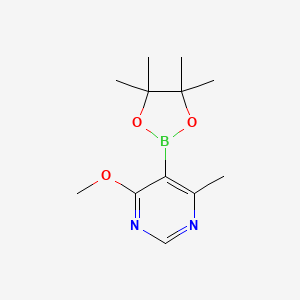
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
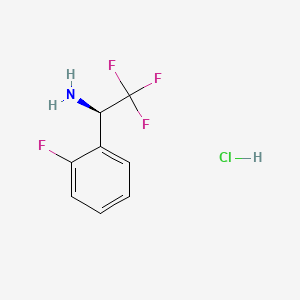
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
